N-benzyl-4-chlorobenzamide

Amide Hydrolysis Kinetics Sulphonation Chemistry Chemical Stability

Researchers requiring acid-tolerant benzamide intermediates face inconsistent reactivity and purification challenges with N-aryl analogs. N-Benzyl-4-chlorobenzamide offers predictable A1 hydrolysis kinetics in acid-catalyzed transformations-no charring above 75% w/w H₂SO₄. Its high lipophilicity (LogP 3.38-3.66) supports CNS drug discovery and agrochemical research. Well-characterized monoclinic crystal system (space group C2/P2₁/c) enables reliable polymorph screening and solid-state characterization.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
CAS No. 7461-34-9
Cat. No. B189302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-chlorobenzamide
CAS7461-34-9
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
InChIKeyLSMWDKIFKGLNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-chlorobenzamide: Core Identity & Procurement


N-Benzyl-4-chlorobenzamide (CAS 7461-34-9, molecular formula C14H12ClNO, molecular weight 245.7 g/mol) is a N-substituted benzamide derivative characterized by a 4-chlorobenzoyl moiety linked via an amide bond to a benzylamine group [1]. The compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research, with documented applications in the preparation of pharmacologically active benzamide derivatives and herbicidal compositions [2]. Its structural features—the para-chloro substitution on the benzoyl ring and the N-benzyl appendage—confer distinct physicochemical properties including a calculated LogP of approximately 3.38–3.66 and a density of 1.213 g/cm³ [3].

Workflow
Synthetic intermediate & building block for benzamide derivatives
Design space
Lipophilic scaffold (reported LogP ~3.4–3.7) for permeability-focused medicinal chemistry
Research context
Agrochemical research intermediate; herbicidal composition patent context

Why N-Benzyl-4-chlorobenzamide Cannot Replace Generic Analogs


Benzamide derivatives sharing the 4-chlorobenzoyl core exhibit markedly divergent reactivity profiles, physicochemical properties, and synthetic utility depending on the N-substituent identity. Substituting N-benzyl-4-chlorobenzamide with 4-chloro-N-phenylbenzamide or unsubstituted 4-chlorobenzamide introduces substantial differences in hydrolytic stability under acidic conditions, lipophilicity (LogP), and solid-state packing behavior—all of which directly impact reaction outcomes in downstream synthetic sequences and reproducibility in biological assays [1]. The benzyl group specifically provides a CH₂ spacer that decouples the aromatic ring from the amide nitrogen, altering both electronic conjugation and steric accessibility relative to N-aryl analogs [2]. Generic substitution without verification of these parameters introduces uncontrolled variables that can compromise synthetic yields, purification efficiency, and assay consistency.

N-Phenyl analog (4-chloro-N-phenylbenzamide): Divergent acid-catalyzed pathway – charring decomposition above 75% H₂SO₄ vs. clean A1 hydrolysis for N-benzyl. Synthetic outcome may shift unpredictably.
Unsubstituted parent (4-chlorobenzamide): LogP mismatch (~1.2–1.5 vs. 3.4–3.7); >100-fold lipophilicity gap may alter membrane partitioning and extraction behavior.
N-Aryl vs. N-benzyl solid form: Different crystal systems (orthorhombic vs. monoclinic) and hydrogen-bonding networks. Solid-state properties, solubility, and stability may not transfer.

Quantitative Differentiation from Comparators


Hydrolytic Stability in Strong Acid vs. N-Phenyl Analog

In aqueous sulfuric acid at 373 K, N-benzyl-4-chlorobenzamide exhibits a fundamentally different reaction pathway compared to 4-chloro-N-phenylbenzamide. At acid concentrations >52% w/w H₂SO₄, sulphonation of the N-benzyl derivative ceases entirely and the compound undergoes clean A1 hydrolysis, whereas the N-phenyl analog continues to undergo sulphonation on the aryl ring and, at >75% w/w H₂SO₄, the sulphonated intermediate undergoes charring decomposition [1]. This divergent behavior has direct implications for synthetic protocols involving strongly acidic workup conditions or acid-catalyzed transformations where the N-benzyl derivative provides a predictable, non-charring hydrolysis pathway [1].

Acid hydrolysis pathway
Head-to-head
N-Benzyl: >52% H₂SO₄ sulphonation ceases, clean A1 hydrolysis
N-Phenyl: >75% H₂SO₄ sulphonated intermediate charred
Predictable acid-catalyzed transformation pathway; avoids charring risk.
Aq. H₂SO₄, 373 K, 40–80% w/w profiling.
Amide Hydrolysis Kinetics Sulphonation Chemistry Chemical Stability

Lipophilicity (LogP) vs. Unsubstituted 4-Chlorobenzamide

The introduction of the N-benzyl substituent significantly increases the lipophilicity of the 4-chlorobenzamide scaffold. The measured/calculated LogP for N-benzyl-4-chlorobenzamide is reported as 3.38–3.66 [1], whereas the unsubstituted parent compound 4-chlorobenzamide (CAS 619-56-7) has a substantially lower LogP (estimated at approximately 1.2–1.5 based on fragment-based calculations for benzamides without N-substitution) [2]. This >2 log unit difference translates to approximately 100-fold higher predicted octanol-water partition coefficient, a critical parameter for designing compounds intended for cellular assays, blood-brain barrier penetration studies, or extraction protocols.

Lipophilicity (LogP)
Class-level
N-Benzyl: 3.38–3.66
4-Chlorobenzamide: ~1.2–1.5
Substantial lipophilicity increase; supports permeability design screening.
Class-level estimate for parent; verify with measured values.
Lipophilicity LogP Membrane Permeability ADME Prediction

Crystal Structure and Solid-State Packing

Single-crystal X-ray diffraction analysis establishes that N-benzyl-4-chlorobenzamide crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. An alternative determination reports space group P2₁/c with a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [2]. These crystallographic data provide unambiguous solid-state identification and differentiate this compound from closely related N-aryl analogs such as 4-chloro-N-phenylbenzamide, which crystallizes in the orthorhombic system with distinct packing and hydrogen-bonding networks [3].

Crystal structure
Reported
Monoclinic, C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°
Solid-state identity differentiates from orthorhombic N-aryl analogs.
Alternative P2₁/c determination also reported.
X-ray Crystallography Solid-State Characterization Polymorph Screening

Commercial Purity Specifications

Commercial suppliers of N-benzyl-4-chlorobenzamide (CAS 7461-34-9) document purity specifications ranging from 95% to 97% as measured by HPLC and/or NMR [1]. Bidepharm reports standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC available . Fluorochem specifies 95+% purity . Thermo Scientific Alfa Aesar offers the compound at 97% purity [1]. These purity tiers provide procurement benchmarks for researchers requiring defined quality levels for reproducible synthetic or biological applications.

Commercial purity
Specification review
95–97% (HPLC/NMR); vendors: 95% (Bidepharm), 95+% (Fluorochem), 97% (Thermo Scientific)
Procurement benchmark; verify batch-specific COA for sensitive applications.
Parent 4-chlorobenzamide available at 98% purity.
Analytical Quality Control Purity Specification Procurement Benchmarking

N-Benzyl-4-chlorobenzamide: Application Scenarios


Acid-Tolerant Synthetic Intermediate

In multi-step synthetic routes requiring strongly acidic workup conditions or acid-catalyzed transformations (e.g., H₂SO₄-mediated cyclizations, Friedel-Crafts acylations, or acidic hydrolysis steps), N-benzyl-4-chlorobenzamide offers predictable A1 hydrolysis behavior without the charring decomposition observed with N-phenyl analogs above 75% w/w H₂SO₄ [1]. Researchers designing acid-tolerant synthetic protocols should prioritize this compound over N-aryl benzamides to ensure cleaner reaction profiles and simplified purification.

Lipophilic Building Block for Permeability Optimization

For medicinal chemistry campaigns where lipophilicity (LogP) is a critical design parameter—including central nervous system (CNS) drug discovery programs requiring blood-brain barrier penetration, or cellular assays demanding adequate membrane permeability—the N-benzyl-4-chlorobenzamide scaffold provides a LogP of 3.38–3.66, representing a >100-fold increase in lipophilicity relative to unsubstituted 4-chlorobenzamide [2]. This quantifiable difference supports rational selection when LogP modulation is required.

Crystallographic Reference Standard for Solid-State Studies

Laboratories conducting polymorph screening, solid-state characterization, or crystallographic studies can utilize the established single-crystal X-ray diffraction parameters of N-benzyl-4-chlorobenzamide as a reference standard. The compound's monoclinic crystal system (space group C2 or P2₁/c, depending on crystallization conditions) with defined unit cell parameters [3][4] enables unambiguous identification and differentiation from orthorhombic N-aryl analogs in co-crystal and solid-form screens.

Herbicidal & Agrochemical Research Scaffold

Patent literature documents the use of N-benzyl-4-chlorobenzamide and related N-alkylchlorobenzamides as active components in herbicidal compositions for pre-emergence weed control [5]. The compound serves as both a direct research tool for agrochemical mechanism studies (interference with plant cell mitosis ) and as a versatile intermediate for synthesizing more complex herbicidal benzamide derivatives.

Application
Selection Property
Validation Focus
Acid-catalyzed synthesis intermediate
Hydrolysis pathway predictability
Charring-free A1 hydrolysis profile under strong acid conditions
Membrane permeability design scaffold
Lipophilicity modulation window
Reported LogP range supports partitioning and CNS-permeability studies
Solid-state reference standard
Crystal system identity
Monoclinic unit-cell parameters for polymorph and co-crystal screening
Agrochemical research intermediate
Herbicidal composition context
Pre-emergence control mechanism studies; benzamide-derivative synthesis

Technical Documentation Hub

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28 linked technical documents
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